2-Chloro-5-formylbenzenesulfonic acid chloride
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Overview
Description
2-Chloro-5-formylbenzenesulfonic acid chloride is a chemical compound with the molecular formula C7H4ClO3S. It is a derivative of benzenesulfonic acid, featuring a chloro group at the 2-position and a formyl group at the 5-position. This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-formylbenzenesulfonic acid chloride typically involves the chlorination of 5-formylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the 2-position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which facilitate the chlorination reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Large-scale production often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-formylbenzenesulfonic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically in the presence of a base like pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Oxidation: 2-Chloro-5-carboxybenzenesulfonic acid.
Reduction: 2-Chloro-5-hydroxymethylbenzenesulfonic acid.
Scientific Research Applications
2-Chloro-5-formylbenzenesulfonic acid chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biological Research: Employed in the modification of biomolecules for studying biological processes.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds.
Industrial Chemistry: Applied in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-formylbenzenesulfonic acid chloride involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the formyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzenesulfonic acid chloride: Similar structure but with a nitro group instead of a formyl group.
2-Chloro-5-methylbenzenesulfonic acid chloride: Similar structure but with a methyl group instead of a formyl group.
2-Chloro-5-hydroxybenzenesulfonic acid chloride: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
2-Chloro-5-formylbenzenesulfonic acid chloride is unique due to the presence of both a chloro and a formyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-5-formylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBELTFXMFBRHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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